molecular formula C12H11N3O5S B13777615 2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid

2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid

Cat. No.: B13777615
M. Wt: 309.30 g/mol
InChI Key: CCDHLKGIRFMZNV-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 4-methoxyaniline with sulfonyl chloride to form 4-methoxyphenylsulfonamide. This intermediate is then reacted with pyrimidine-5-carboxylic acid under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as zinc chloride (ZnCl2) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the NF-kB inflammatory pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11N3O5S

Molecular Weight

309.30 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H11N3O5S/c1-20-9-2-4-10(5-3-9)21(18,19)15-12-13-6-8(7-14-12)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)

InChI Key

CCDHLKGIRFMZNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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